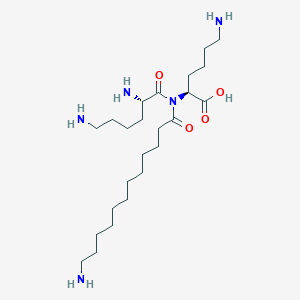
L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine is a synthetic peptide compound It is composed of two lysine residues linked by a 12-aminododecanoyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine typically involves the following steps:
Protection of Amino Groups: The amino groups of lysine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
Coupling Reaction: The protected lysine is then coupled with 12-aminododecanoic acid using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected lysine and 12-aminododecanoic acid are synthesized.
Automated Peptide Synthesizers: Automated peptide synthesizers are used to couple the amino acids efficiently.
Purification: The final product is purified using techniques such as HPLC (high-performance liquid chromatography) to ensure high purity.
化学反应分析
Types of Reactions
L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include:
Oximes: Formed from oxidation of amino groups.
Amines: Formed from reduction of the compound.
Substituted Derivatives: Formed from substitution reactions.
科学研究应用
L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the development of novel materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine involves:
Molecular Targets: The compound interacts with specific proteins and enzymes in the body.
Pathways Involved: It can modulate cellular signaling pathways, leading to changes in cellular functions and responses.
相似化合物的比较
Similar Compounds
L-Lysyl-L-lysine: A simpler dipeptide with similar properties but lacking the 12-aminododecanoyl chain.
L-Lysyl-N~2~-(6-aminocaproyl)-L-lysine: A compound with a shorter aminocaproyl chain instead of the 12-aminododecanoyl chain.
Uniqueness
L-Lysyl-N~2~-(12-aminododecanoyl)-L-lysine is unique due to its longer 12-aminododecanoyl chain, which imparts distinct chemical and biological properties. This makes it more versatile for various applications compared to its shorter-chain analogs.
属性
CAS 编号 |
882172-07-8 |
|---|---|
分子式 |
C24H49N5O4 |
分子量 |
471.7 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[12-aminododecanoyl-[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H49N5O4/c25-17-11-7-5-3-1-2-4-6-8-16-22(30)29(21(24(32)33)15-10-13-19-27)23(31)20(28)14-9-12-18-26/h20-21H,1-19,25-28H2,(H,32,33)/t20-,21-/m0/s1 |
InChI 键 |
UVPFYPGJXUAKNR-SFTDATJTSA-N |
手性 SMILES |
C(CCCCCC(=O)N([C@@H](CCCCN)C(=O)O)C(=O)[C@H](CCCCN)N)CCCCCN |
规范 SMILES |
C(CCCCCC(=O)N(C(CCCCN)C(=O)O)C(=O)C(CCCCN)N)CCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


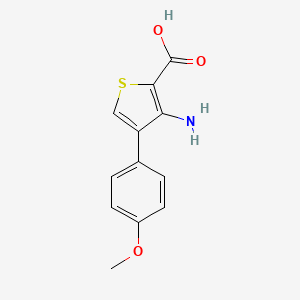
![[(2R,4S,5R)-2-Benzyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12600011.png)
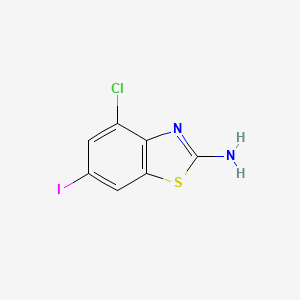

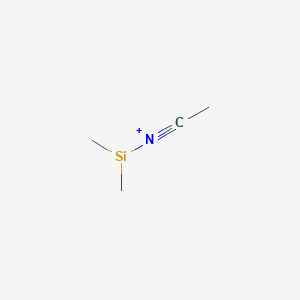

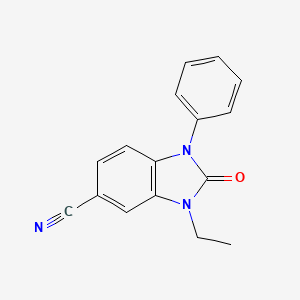
![{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}(triphenyl)stannane](/img/structure/B12600051.png)
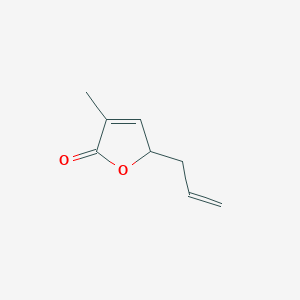
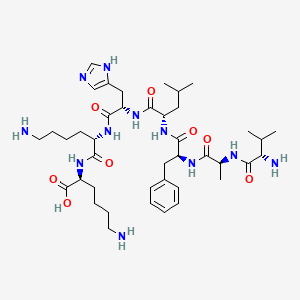
![2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide](/img/structure/B12600081.png)
![Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate](/img/structure/B12600088.png)
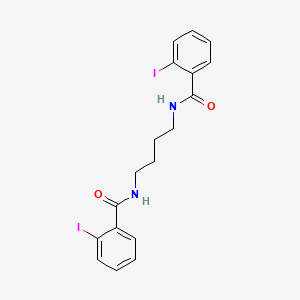
![6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12600090.png)
